Dechloromycorrhizin A

説明

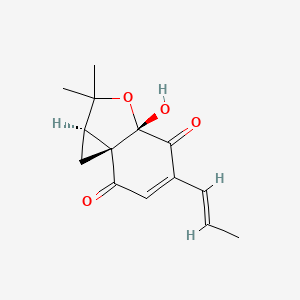

Structure

2D Structure

3D Structure

特性

CAS番号 |

81407-76-3 |

|---|---|

分子式 |

C14H16O4 |

分子量 |

248.27 g/mol |

IUPAC名 |

(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |

InChI |

InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |

InChIキー |

PIKQVDHHJWKTME-RLFNYLBTSA-N |

異性体SMILES |

C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |

正規SMILES |

CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |

製品の起源 |

United States |

Origin and Biosynthetic Context of 1 E Dechloromycorrhizin a

Isolation and Natural Occurrence from Lachnum papyraceum

(1'E)-Dechloromycorrhizin A, along with a suite of other structurally related metabolites, has been isolated from the ascomycete fungus Lachnum papyraceum. mdpi.comjst.go.jp This wood-inhabiting fungus, collected in southern Germany, is a notable producer of various bioactive secondary metabolites. mdpi.comresearchgate.net The isolation of (1'E)-Dechloromycorrhizin A and its Z-isomer was a significant finding, revealing the production of these non-halogenated compounds alongside chlorinated analogues like mycorrhizin A and chloromycorrhizin A by the same fungal strain. mdpi.comjst.go.jpresearchgate.net The production of these compounds occurs in submerged cultures of the fungus. jst.go.jpresearchgate.netresearchgate.net

Table 1: Metabolites Isolated from Lachnum papyraceum

| Compound Name | Halogenation | Reference |

|---|---|---|

| (1'E)-Dechloromycorrhizin A | None | mdpi.com |

| (1'Z)-Dechloromycorrhizin A | None | jst.go.jpresearchgate.net |

| Mycorrhizin A | Chlorine | mdpi.comjst.go.jp |

| Chloromycorrhizin A | Chlorine | mdpi.com |

| Lachnumon (B1674218) | Chlorine | mdpi.comjst.go.jp |

| Lachnumol A | Chlorine | mdpi.com |

| Papyracon A | None | jst.go.jpresearchgate.net |

| Papyracon B | None | jst.go.jpresearchgate.net |

Biosynthetic Pathway Elucidation

The biosynthesis of (1'E)-Dechloromycorrhizin A is a complex process rooted in the fundamental principles of fungal secondary metabolism, particularly the synthesis of polyketides.

General Principles of Fungal Polyketide Biosynthesis

Fungal polyketides are a large and diverse group of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). escholarship.orgacs.orgacs.org These enzymes utilize simple carboxylic acid units, primarily malonyl-CoA, as building blocks, which are iteratively condensed to form a poly-β-keto chain. acs.orgpnas.orgnih.gov The structural diversity of fungal polyketides arises from the programmed series of reactions catalyzed by different domains within the PKS, including ketoreduction, dehydration, and enoylreduction. nih.gov This process is highly controlled, leading to the formation of specific carbon skeletons that are then often further modified by tailoring enzymes to yield the final bioactive molecule. acs.orgmdpi.com

Involvement of Type I Polyketide Synthases in Quinone Backbone Formation

The biosynthesis of the quinone backbone of compounds like (1'E)-Dechloromycorrhizin A involves iterative Type I Polyketide Synthases (PKSs). escholarship.orgnih.gov These are large, multi-domain enzymes that catalyze the repeated condensation of malonyl-CoA units. nih.govnih.govmdpi.com Unlike the modular Type I PKSs found in bacteria, fungal Type I PKSs are iterative, meaning a single set of catalytic domains is used multiple times to build the polyketide chain. nih.gov The KS (ketosynthase), AT (acyltransferase), and ACP (acyl carrier protein) domains are the minimal set required for chain extension. nih.govmdpi.com The final structure of the polyketide, including its characteristic quinone moiety, is determined by the specific enzymatic activities of the PKS and subsequent tailoring enzymes. tum.de

Precursor Incorporation Studies and Proposed Intermediates

While specific precursor incorporation studies for (1'E)-Dechloromycorrhizin A are not extensively detailed in the provided search results, the general understanding of polyketide biosynthesis suggests that its carbon skeleton is derived from acetate (B1210297) and malonate units. The biosynthesis of related 1,3-dioxonaphthalene moieties is proposed to involve a 1,8-dihydroxynaphthalene (DHN) precursor. uiowa.edu It has been suggested that an epoxy derivative of DHN could be a key intermediate in the formation of similar spirobisnaphthalene metabolites. uiowa.edu The final steps to form the intricate ring systems likely involve reactions such as Knoevenagel-type additions. uiowa.edu

Genetic Determinants and Enzymatic Machinery in Production

The genes responsible for the biosynthesis of fungal secondary metabolites, including polyketides, are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). mdpi.comnih.gov These clusters encode not only the core PKS but also the various tailoring enzymes, such as oxidoreductases and transferases, that are necessary to produce the final complex molecule. biorxiv.orgnih.gov The regulation of these gene clusters is intricate and can be influenced by various factors, including environmental cues and the presence of specific regulatory genes. nih.govmdpi.comnih.gov While the specific BGC for (1'E)-Dechloromycorrhizin A has not been explicitly identified in the search results, the presence of related mycorrhizin genes has been noted in studies of symbiotic fungi. researchgate.netscispace.com

Diastereoisomeric Relationship and Isolation of (1'Z)-Dechloromycorrhizin A

(1'E)-Dechloromycorrhizin A exists as a diastereoisomer, (1'Z)-Dechloromycorrhizin A. jst.go.jpresearchgate.net The 'E' and 'Z' designations refer to the stereochemistry around the exocyclic double bond. Both isomers have been isolated from cultures of Lachnum papyraceum. mdpi.comjst.go.jpresearchgate.net The isolation of both the (1'E) and (1'Z) forms from the same organism is a noteworthy aspect of the natural product chemistry of this fungus. jst.go.jpresearchgate.net The structural difference lies in the spatial arrangement of the substituents on the double bond, a feature confirmed through spectroscopic methods. carleton.ca

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (1'E)-Dechloromycorrhizin A |

| (1'Z)-Dechloromycorrhizin A |

| 1,8-dihydroxynaphthalene (DHN) |

| Chloromycorrhizin A |

| Lachnumol A |

| Lachnumon |

| Mycorrhizin A |

| Papyracon A |

| Papyracon B |

Influence of Culture Conditions on Metabolite Profile and Halogenation

The production of secondary metabolites in fungi, including compounds like (1'E)-Dechloromycorrhizin A, is not static. It is profoundly influenced by the surrounding environmental and nutritional conditions. mdpi.comnih.gov This principle is leveraged in the "One Strain Many Compounds" (OSMAC) approach, where cultivation parameters are systematically altered to induce the expression of silent biosynthetic gene clusters and modify the chemical profile of the producing organism. geomar.demdpi.com Factors such as media composition, nutrient availability, pH, and temperature can qualitatively and quantitatively change the array of metabolites produced by a single fungal strain. nih.govbrieflands.com

In the case of the ascomycete Lachnum papyraceum, the producer of (1'E)-Dechloromycorrhizin A and its chlorinated analogue Mycorrhizin A, the composition of the culture medium plays a critical role in determining the halogenation pattern of its metabolites. scispace.com Research has shown that the presence and type of halide salts in the fermentation medium can direct the biosynthetic pathway towards producing chlorinated, brominated, or non-halogenated compounds. scispace.comjst.go.jp

Studies on L. papyraceum have revealed a distinct shift in its metabolic output when bromide salts are introduced into the culture medium. scispace.com In a standard MGP medium containing calcium chloride (CaCl₂), the fungus produces a mixture of metabolites including the chlorinated antibiotic Mycorrhizin A. scispace.com However, when calcium bromide (CaBr₂) is added to the medium, the biosynthesis of mycorrhizins is significantly altered. scispace.comjst.go.jp This addition inhibits the production of the usual chlorinated compounds and instead leads to the accumulation of brominated derivatives. jst.go.jp For instance, the production of 4-bromo-6-hydroxymellein has been observed under these conditions, indicating that the fungal halogenating enzymes can utilize bromide ions if they are available, thereby competing with or inhibiting the incorporation of chloride. scispace.com

This competitive halogenation demonstrates the flexibility of the fungal biosynthetic machinery. The availability of different halide ions in the environment directly influences which enzymatic halogenation reactions occur, thereby diversifying the chemical structures of the final products. researchgate.netfrontiersin.org While (1'E)-Dechloromycorrhizin A is a non-halogenated compound, its production is intrinsically linked to the same biosynthetic pathway that produces its halogenated counterparts. Therefore, conditions that favor or inhibit halogenation directly impact the relative yield of (1'E)-Dechloromycorrhizin A.

The following table summarizes the observed effects of medium supplementation on the metabolite profile of Lachnum papyraceum.

| Culture Medium Supplement | Predominant Metabolite Class Produced | Specific Compounds Observed | Reference(s) |

| Standard Medium (with CaCl₂) | Chlorinated and Non-chlorinated | Mycorrhizin A, (1'E)-Dechloromycorrhizin A, Lachnumon | scispace.comcarleton.ca |

| Medium with CaBr₂ | Brominated | 4-bromo-6-hydroxymellein | scispace.com |

| Medium with CaF₂ | No change from standard | Mycorrhizins and Lachnumons | scispace.com |

These findings underscore the significant role of culture conditions, particularly the halide concentration, in controlling the halogenation of secondary metabolites. By manipulating the fermentation environment, it is possible to steer the metabolic output of Lachnum papyraceum towards the preferential synthesis of specific analogues within the mycorrhizin family.

Synthetic Methodologies for 1 E Dechloromycorrhizin a and Analogues

Total Synthesis Approaches to the Dechloromycorrhizin A Scaffold

The first total synthesis of the racemic form of this compound was a notable achievement in the field of natural product synthesis. This seminal work provided a foundational route to the core molecular framework, opening doors for further exploration and analogue development. Although the specific details of the synthetic sequence are not extensively publicized, the successful construction of the this compound scaffold laid the groundwork for subsequent synthetic endeavors.

The general approach to synthesizing the isochromanone core, a key structural motif in this compound, often involves the construction of a substituted benzene (B151609) ring followed by the formation of the lactone ring. Key challenges in these syntheses include the regioselective functionalization of the aromatic ring and the stereocontrolled introduction of substituents on the heterocyclic portion.

Stereoselective Synthesis Strategies for (1'E)-Dechloromycorrhizin A

A critical challenge in the synthesis of (1'E)-Dechloromycorrhizin A is the stereoselective formation of the (E)-alkene in the side chain. Various modern synthetic methods have been developed for the stereocontrolled synthesis of E-alkenes, which could be applied to the synthesis of this natural product.

One common strategy involves the use of stereoselective olefination reactions. For instance, the Wittig reaction and its modifications, such as the Schlosser modification, can be tuned to favor the formation of the E-isomer. Similarly, the Horner-Wadsworth-Emmons reaction often provides excellent E-selectivity.

Another powerful approach is the use of metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Negishi couplings can be employed to form the carbon-carbon double bond of the side chain with high stereocontrol, depending on the choice of substrates and catalysts. For example, the coupling of a vinyl halide with an organometallic reagent can proceed with retention of the double bond geometry.

Recent advancements in catalysis have also introduced novel methods for stereoselective alkene synthesis. These include metathesis reactions and transition-metal-catalyzed hydroalkylation of alkynes, which offer alternative pathways to construct the desired (E)-alkene with high precision.

Preparation of Structurally Related Analogues for Research

The synthesis of structurally related analogues of natural products is crucial for structure-activity relationship (SAR) studies and for the development of new therapeutic agents. While specific synthetic work on a wide range of (1'E)-Dechloromycorrhizin A analogues is not extensively documented, general strategies for the synthesis of natural product analogues can be inferred.

Modification of the core scaffold and the side chain are common approaches. For the this compound scaffold, variations could be introduced in the aromatic ring by using differently substituted starting materials. The isochromanone core itself can also be modified, for example, by altering the oxidation state or introducing substituents at various positions.

The side chain offers another point of diversification. The length of the alkyl chain, the geometry of the double bond (E vs. Z), and the presence of functional groups can all be varied. For instance, the synthesis of the Z-isomer, (1'Z)-dechloromycorrhizin A, would require the use of stereoselective reactions that favor the formation of the Z-alkene, such as the standard Wittig reaction under specific conditions.

The synthesis of analogues often involves the development of a flexible synthetic route that allows for the late-stage introduction of diversity. This enables the efficient production of a library of related compounds for biological screening.

Development of Novel Synthetic Pathways

The quest for more efficient and elegant synthetic routes to complex natural products is a continuous endeavor in organic chemistry. For the isochromanone core of (1'E)-Dechloromycorrhizin A,

Biological Activity Profiling and Mechanistic Investigations of 1 E Dechloromycorrhizin a

Antimicrobial Activity Investigations

The antimicrobial potential of (1'E)-Dechloromycorrhizin A has been evaluated against a range of model organisms, including bacteria and fungi.

Antibacterial Activity against Model Organisms (B. subtilis, E. coli)

Research has shown that (1'E)-Dechloromycorrhizin A, along with its related compounds isolated from Lachnum papyraceum, possesses antimicrobial activity. Studies have demonstrated its effects on both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. carleton.ca While specific quantitative data on the minimal inhibitory concentration (MIC) for (1'E)-Dechloromycorrhizin A against these specific bacteria is not detailed in the provided information, the broader class of compounds to which it belongs has been noted for its antibacterial properties. carleton.ca

Antifungal Activity against Fungal Strains (S. cerevisiae, M. violaceum, Cronartium ribicola)

The antifungal properties of (1'E)-Dechloromycorrhizin A have also been investigated. It has been tested against various fungal species, including Saccharomyces cerevisiae and Mucor violaceum. carleton.ca Furthermore, there is significant interest in its potential activity against plant-pathogenic fungi like Cronartium ribicola, the causative agent of white pine blister rust. carleton.ca The research indicates that compounds isolated from Lachnum papyraceum, including (1'E)-Dechloromycorrhizin A, exhibit antifungal activity. carleton.ca

Nematicidal Activity Assessment

A significant area of research for (1'E)-Dechloromycorrhizin A has been its effectiveness against nematodes, which are major agricultural pests.

Efficacy against Caenorhabditis elegans

(1'E)-Dechloromycorrhizin A has demonstrated notable nematicidal activity against the model organism Caenorhabditis elegans. nih.govvulcanchem.com Studies have reported a lethal dose 50 (LD50) of 2 µg/mL for this compound against C. elegans. nih.gov This indicates a high level of toxicity towards this nematode species.

Efficacy against Meloidogyne incognita

In contrast to its potent effect on C. elegans, (1'E)-Dechloromycorrhizin A has been found to be almost inactive against the root-knot nematode Meloidogyne incognita. nih.gov The reported LD50 value against M. incognita is greater than 100 µg/mL, suggesting a significantly lower level of efficacy against this particular nematode. nih.gov

Comparative Biological Activity with Mycorrhizin Analogues

The biological activity of (1'E)-Dechloromycorrhizin A has been compared with that of its structural analogues, such as mycorrhizin A and chloromycorrhizin A, which are also produced by the fungus Lachnum papyraceum. nih.gov These comparisons have revealed interesting structure-activity relationships.

For instance, mycorrhizin A exhibits a very high nematicidal activity against C. elegans, with a reported LD50 of 1 µg/mL. nih.gov In comparison, (1'E)-Dechloromycorrhizin A has an LD50 of 2 µg/mL, and chloromycorrhizin A has an LD50 of 100 µg/mL against the same nematode. nih.gov This suggests that the presence and nature of the substituent on the propene side chain significantly influence the nematicidal potency.

Furthermore, studies have explored the impact of replacing the chlorine atom in related compounds with bromine. researchgate.net It was observed that the brominated analogues of mycorrhizins were slightly less active than their chlorinated counterparts, highlighting the role of the halogen atom in their biological activity. researchgate.net

Table 1: Nematicidal Activity of (1'E)-Dechloromycorrhizin A and its Analogues against C. elegans

| Compound | LD50 (µg/mL) against C. elegans |

|---|---|

| Mycorrhizin A | 1 nih.gov |

| (1'E)-Dechloromycorrhizin A | 2 nih.gov |

| (1'Z)-dechloromycorrhizin A | 2 nih.gov |

| Lachnumon (B1674218) | 25 nih.gov |

| Lachnumol A | 5 nih.gov |

Table 2: Nematicidal Activity of (1'E)-Dechloromycorrhizin A against Different Nematode Species

| Nematode Species | LD50 (µg/mL) |

|---|---|

| Caenorhabditis elegans | 2 nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (1'E)-Dechloromycorrhizin A |

| (1'Z)-dechloromycorrhizin A |

| Bacillus subtilis |

| Chloromycorrhizin A |

| Cronartium ribicola |

| Escherichia coli |

| Lachnumol A |

| Lachnumon |

| Mucor violaceum |

| Mycorrhizin A |

Structure Activity Relationship Sar Studies of 1 E Dechloromycorrhizin a

Methodological Frameworks for SAR Analysis

The analysis of structure-activity relationships is a systematic process that connects the three-dimensional structure of a molecule to its biological effect. gardp.orgwikipedia.org The core principle involves making targeted chemical modifications to a "hit" or "lead" compound and then evaluating how these changes affect its potency, selectivity, or other biological properties. gardp.org This iterative process allows researchers to understand which functional groups and structural features are essential for the molecule's activity and which can be altered to improve its profile. nih.gov

For natural products like (1'E)-Dechloromycorrhizin A, SAR investigations typically begin with the isolation and characterization of the parent compound and its naturally occurring analogs. epdf.pubvdoc.pub Synthetic chemistry is then employed to create new derivatives that are not found in nature, allowing for a more comprehensive exploration of the chemical space around the core scaffold. nih.gov By comparing the biological activities of this diverse set of molecules, a qualitative, and often quantitative, understanding of the SAR can be developed. wikipedia.org

Impact of Structural Modifications on Biological Potency and Selectivity

Research into the derivatives of mycorrhizin has revealed key structural features that modulate their biological activity, especially against nematodes like Caenorhabditis elegans.

One of the most significant modifications is halogenation at the C-6 position of the isocoumarin (B1212949) ring. The presence of a halogen, such as chlorine or bromine, has been shown to increase nematicidal activity. vulcanchem.com This is thought to be due to an enhancement of the molecule's electrophilicity. vulcanchem.com For instance, Mycorrhizin A, which is chlorinated at C-6, exhibits significantly higher potency than its non-halogenated counterpart, (1'E)-Dechloromycorrhizin A. nih.govmdpi.com

Studies comparing different halogens have found that chlorinated compounds are generally more active than their brominated analogs. mdpi.com For example, brominated mycorrhizins were found to be slightly less active than their chlorinated counterparts. nih.gov This suggests that while the presence of a halogen is beneficial for activity, the nature of that halogen also plays a role.

The following table summarizes the nematicidal activity of (1'E)-Dechloromycorrhizin A and related compounds, illustrating the impact of these structural modifications.

| Compound | Key Structural Feature | Nematicidal Activity (LD₅₀ vs C. elegans) | Reference |

|---|---|---|---|

| Mycorrhizin A | Chlorine at C-6 | 1 µg/mL | nih.gov |

| (1'E)-Dechloromycorrhizin A | No halogen at C-6 | 2 µg/mL | nih.gov |

| (1'Z)-Dechloromycorrhizin A | No halogen at C-6 | 2 µg/mL | nih.gov |

| Chloromycorrhizin A | Two chlorine atoms | 100 µg/mL | nih.gov |

| Lachnumon (B1674218) | Chlorinated epoxide | 25 µg/mL | nih.gov |

| Lachnumol A | Chlorinated epoxide | 5 µg/mL | nih.gov |

Stereochemical Influence on Activity: Comparative Analysis of (1'E) and (1'Z) Isomers

Stereochemistry can play a critical role in the biological activity of a molecule. In the case of Dechloromycorrhizin A, two geometric isomers exist, (1'E)-Dechloromycorrhizin A and (1'Z)-Dechloromycorrhizin A, differing in the configuration around the double bond of the side chain. These isomers can be distinguished spectroscopically, for example, through the coupling constants in their NMR spectra. carleton.ca

Interestingly, studies on their nematicidal activity against C. elegans have shown that both the (1'E) and (1'Z) isomers possess identical potency, with a reported LD₅₀ value of 2 µg/mL for each. nih.gov This finding suggests that for this particular biological endpoint, the stereochemistry of the C-1' double bond is not a determining factor for activity. The target system may be able to accommodate both isomers equally, or the crucial interactions for activity may not involve this specific part of the molecule in a stereochemically sensitive manner.

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. wikipedia.org Based on the SAR studies of (1'E)-Dechloromycorrhizin A and its analogs, several key pharmacophoric elements can be identified. nih.gov

The essential pharmacophore for the nematicidal activity of this class of compounds appears to consist of:

The Isocoumarin Scaffold: This bicyclic ring system serves as the core framework, properly orienting the other functional groups.

An Electronegative Substituent at C-6: The data strongly indicates that an electron-withdrawing group, specifically a halogen, at this position significantly enhances potency. vulcanchem.comnih.gov This points to this site being a key interaction point with the biological target.

The C-4 Side Chain: The (1-chloroprop-1-en-1-yl) or prop-1-en-1-yl side chain is a necessary feature, although its double bond geometry ((E) vs. (Z)) does not appear to be critical for nematicidal activity against C. elegans. nih.gov

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a refinement of traditional SAR analysis, where mathematical relationships are built to correlate the chemical structure of compounds with their biological activity. wikipedia.org These computational models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization efforts. nih.govmdpi.com

The general QSAR methodology involves several steps:

Data Set Selection: A series of structurally related compounds with measured biological activity, such as the this compound derivatives, is compiled into a training set and a test set. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 2D descriptors derived from the chemical graph (e.g., topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA). nih.govmdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously assessed, often using the test set of compounds that were not used to build the model. researchgate.net

While detailed, specific QSAR models for (1'E)-Dechloromycorrhizin A derivatives are not extensively reported in the available literature, the principles of QSAR are directly applicable. Such models could be developed to quantitatively predict the nematicidal potency of new analogs, helping to prioritize the synthesis of compounds with potentially enhanced activity. For instance, a QSAR model could precisely quantify the electronic and steric contributions of the substituent at the C-6 position, providing deeper insight beyond the qualitative observation that halogens are beneficial.

Ecological Roles and Environmental Significance of 1 E Dechloromycorrhizin a

Role in Producer Organism's Niche and Survival

(1'E)-Dechloromycorrhizin A is a crucial component of the chemical arsenal (B13267) of its producer, the fungus Lachnum papyraceum. nih.gov As a secondary metabolite, it is not essential for the primary growth or reproduction of the fungus but serves vital ecological functions that enhance its survival and competitiveness within its niche. frontiersin.orgnih.gov The primary role identified for this compound is defensive, specifically through its nematicidal activity. nih.govnih.gov

In the complex soil environment, fungi compete for resources and are subject to predation by various organisms, including fungivorous nematodes. By producing and secreting (1'E)-Dechloromycorrhizin A, Lachnum papyraceum can deter or eliminate nematode predators in its immediate vicinity. This chemical defense mechanism helps protect the fungal mycelium from being consumed, thereby securing the fungus's access to nutrients and space, which is critical for its establishment and proliferation. This antagonistic capability is a significant advantage, allowing L. papyraceum to better survive and thrive in a competitive microbial landscape.

Inter-species Interactions Mediated by (1'E)-Dechloromycorrhizin A in Fungal-Nematode Systems

The most direct and well-documented ecological role of (1'E)-Dechloromycorrhizin A is its mediation of antagonistic interactions between its fungal producer and nematodes. nih.gov This chemical compound acts as a potent nematicide, influencing the behavior and survival of specific nematode species.

Research has demonstrated that (1'E)-Dechloromycorrhizin A exhibits significant toxicity towards the model nematode Caenorhabditis elegans. nih.gov Laboratory assays have quantified this lethal activity, establishing a specific dose-response relationship. Conversely, the compound shows minimal activity against the plant-parasitic root-knot nematode Meloidogyne incognita, indicating a degree of specificity in its target organisms. nih.gov This selective toxicity suggests that the compound plays a role in structuring nematode communities in the fungus's environment, favoring those resistant to its effects while suppressing susceptible populations. This chemical mediation is a classic example of allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms.

| Compound | Target Nematode Species | Nematicidal Activity (LD50) |

|---|---|---|

| (1'E)-Dechloromycorrhizin A | Caenorhabditis elegans | 2 µg/mL |

| (1'E)-Dechloromycorrhizin A | Meloidogyne incognita | > 100 µg/mL |

Contribution to Microbial Community Dynamics and Ecosystem Functioning

The introduction of a potent bioactive compound like (1'E)-Dechloromycorrhizin A into the soil can have ripple effects on the broader microbial community and associated ecosystem functions. While direct impacts on other fungi or bacteria are not as extensively studied as its nematicidal effects, the influence on nematode populations can indirectly shape the microbial landscape.

Nematodes are significant grazers of bacteria and fungi in the soil food web. mdpi.com By locally suppressing nematode populations, (1'E)-Dechloromycorrhizin A can reduce predation pressure on other microbial species. frontiersin.org This release from grazing could lead to shifts in the composition and abundance of bacterial and fungal communities in the vicinity of Lachnum papyraceum. Such alterations in microbial community structure can, in turn, affect key ecosystem processes that these microbes regulate. nih.gov These processes include organic matter decomposition and nutrient cycling, which are fundamental to soil health and fertility. mdpi.com Therefore, the targeted activity of this secondary metabolite can indirectly contribute to the regulation of microbial dynamics and the functioning of the wider soil ecosystem.

Ecological Implications of Secondary Metabolite Production in Natural Environments

The production of secondary metabolites like (1'E)-Dechloromycorrhizin A by organisms such as Lachnum papyraceum has broad ecological implications. These compounds are a testament to the complex chemical communication and warfare that occurs in natural ecosystems, particularly in the species-rich soil environment. nih.govdtu.dk

Advanced Analytical Methodologies for 1 E Dechloromycorrhizin a

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of (1'E)-Dechloromycorrhizin A from its natural source, the ascomycete Lachnum papyraceum, and for its quantification. nih.govjst.go.jpd-nb.info High-Performance Liquid Chromatography (HPLC) is the premier technique for its isolation, while Gas Chromatography (GC) can be employed for the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of isocoumarin (B1212949) compounds like (1'E)-Dechloromycorrhizin A due to its high resolution and sensitivity. nih.govnih.govfishersci.com Reversed-phase HPLC is the most common modality used for the separation of these moderately polar compounds.

Isolation and Purification: For the isolation of (1'E)-Dechloromycorrhizin A from fungal culture extracts, preparative or semi-preparative HPLC is employed. A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. A gradient elution system, often consisting of an aqueous solvent (like water with a small percentage of acid, e.g., acetic or formic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is used to effectively resolve the complex mixture of metabolites present in the extract. nih.govmdpi.com

Quantification: For quantitative analysis, an HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is standard. mdpi.com The chromophore of the isocoumarin structure allows for detection at specific wavelengths, typically in the range of 254 nm to 330 nm. nih.govmdpi.com The method's linearity, accuracy, and precision are established using calibration curves generated from pure standards. nih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for similar compounds can reach the nanogram per milliliter (ng/mL) level, demonstrating the high sensitivity of the technique. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govmdpi.com |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) | nih.govnih.gov |

| Detector | Diode Array Detector (DAD) or UV-Vis | mdpi.com |

| Detection Wavelength | 254 - 330 nm | nih.govmdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govchromatographyonline.com |

| Column Temperature | 25 - 30 °C | nih.govmdpi.com |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Direct analysis of (1'E)-Dechloromycorrhizin A by GC is challenging due to its polarity and low volatility. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable form suitable for GC analysis. This is particularly useful for confirming molecular weight and for certain quantitative applications, often in conjunction with a mass spectrometer (GC-MS). nih.govresearchgate.net

The derivatized compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The choice of column and temperature programming is critical for achieving good resolution.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous structural elucidation of (1'E)-Dechloromycorrhizin A. jst.go.jpdoi.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and elemental composition.

NMR spectroscopy is the most powerful technique for the de novo structure determination of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments is used to establish the complete chemical structure, including the stereochemistry, of (1'E)-Dechloromycorrhizin A.

¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts (δ), coupling constants (J), and signal multiplicities are used to deduce the connectivity of protons in the molecule.

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state (sp³, sp², sp).

2D NMR: Experiments such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HMQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the complete molecular skeleton.

The structural elucidation relies on piecing together the molecular fragments identified through these experiments. nih.govmaas.edu.mm

| Experiment | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Proton chemical environments and connectivities (via J-coupling) | mdpi.com |

| ¹³C NMR | Number and type of carbon atoms | mdpi.com |

| COSY | ¹H-¹H spin-spin coupling correlations | mdpi.com |

| HMQC/HSQC | Direct one-bond ¹H-¹³C correlations | maas.edu.mm |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | nih.gov |

| NOESY/ROESY | Through-space correlations for stereochemical assignments | mdpi.com |

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of (1'E)-Dechloromycorrhizin A and to aid in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. This is a critical step in identifying a new natural product or confirming the identity of a known one.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, which is valuable for confirming the structure elucidated by NMR and for distinguishing between isomers. When coupled with a chromatographic system (LC-MS/MS or GC-MS), it becomes a powerful tool for the selective and sensitive quantification of the target compound in complex mixtures. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS offers excellent selectivity and sensitivity for quantitative studies. nih.gov

| Technique | Primary Application | Reference |

|---|---|---|

| HRMS (e.g., ESI-TOF) | Accurate mass measurement and elemental formula determination | mdpi.com |

| GC-MS | Identification and quantification of volatile derivatives | nih.gov |

| LC-MS/MS | Selective and sensitive quantification in complex matrices | nih.govnih.gov |

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is the process of modifying a compound to produce a new compound that has properties more amenable to a specific analytical technique, particularly GC. jfda-online.comsemanticscholar.org For a molecule like (1'E)-Dechloromycorrhizin A, which likely contains polar functional groups such as hydroxyls, derivatization is key to enabling or improving GC analysis. sigmaaldrich.com

The primary goals of derivatization in this context are:

To Increase Volatility: By masking polar functional groups (e.g., -OH), the molecule's boiling point is lowered, making it suitable for volatilization in the GC injector.

To Improve Thermal Stability: Derivatization can prevent the thermal degradation of the molecule at the high temperatures used in GC.

To Enhance Detection: Certain derivatizing agents can introduce moieties that improve the response of specific detectors.

Common derivatization reactions for compounds containing hydroxyl groups include:

Silylation: This is one of the most common methods, where an active proton is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com

Acylation: Involves the introduction of an acyl group. Reagents such as anhydrides (e.g., trifluoroacetic anhydride) can be used to form esters, which are more volatile.

Alkylation (Esterification): This method converts carboxylic acids and phenols into their corresponding esters or ethers. gcms.cz

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and clean reaction, avoiding the formation of byproducts that could interfere with the analysis. sigmaaldrich.com

Chemical Derivatization Reagents and Protocols

Chemical derivatization modifies the analyte's functional groups to create a new compound (a derivative) with more favorable properties for analysis, such as increased volatility or improved detector response. gcms.cz The structure of (1'E)-Dechloromycorrhizin A, identified as (1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c] plantaedb.combenzofuran-4,7-dione, features key functional groups amenable to derivatization: a tertiary hydroxyl (-OH) group and two ketone (C=O) groups. plantaedb.com The choice of reagent is dictated by these specific functional groups. gcms.cz

Silylation for the Hydroxyl Group: Silylation is a common and effective derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. gcms.cz This process reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility, making it more suitable for GC analysis. nih.govgcms.cz

Reagents: A frequently used reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst like trimethylchlorosilane (TMCS). nih.gov The reaction involves BSTFA reacting with the hydroxyl group on (1'E)-Dechloromycorrhizin A to form a TMS ether.

Protocol: A general protocol involves dissolving a known quantity of the dried sample extract containing (1'E)-Dechloromycorrhizin A in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile). A molar excess of the silylating reagent (e.g., BSTFA with 1% TMCS) is added to the vial. The vial is then sealed and heated to ensure the reaction goes to completion, typically at 60-80°C for 30-60 minutes. After cooling, an aliquot of the reaction mixture is directly injected into the GC-MS system. nih.gov

Oximation for Ketone Groups: Ketones can be derivatized by forming oximes, which are more stable and volatile than the parent compound. gcms.cz This is particularly useful for improving chromatographic peak shape.

Reagents: O-alkylhydroxylamine reagents, such as O-methylhydroxylamine hydrochloride (MHA), are used to derivatize aldehydes and ketones. gcms.cz

Protocol: For a compound like (1'E)-Dechloromycorrhizin A, a two-step derivatization is often employed. First, the sample is treated with MHA in a solvent like pyridine to convert the ketone groups into methyloximes. This reaction is typically performed at a moderate temperature (e.g., 30-50°C) for an extended period (e.g., 90 minutes). Following this step, the silylation reagent (BSTFA) is added to derivatize the hydroxyl group as described above. This sequential approach ensures that all active sites are derivatized before analysis.

| Functional Group | Derivatization Type | Reagent Example | Typical Protocol | Resulting Derivative |

| Hydroxyl (-OH) | Silylation | BSTFA + 1% TMCS | Heat at 70°C for 30 min in acetonitrile | TMS Ether |

| Ketone (C=O) | Oximation | O-Methylhydroxylamine HCl | Incubate at 40°C for 90 min in pyridine | Methyloxime |

Optimization of Derivatization Conditions for Improved Sensitivity and Resolution

To achieve maximum reaction yield and ensure reproducible results, the derivatization protocol must be carefully optimized. nih.gov Key parameters that influence the reaction's efficiency include temperature, reaction time, and the ratio of reagent to analyte. nih.gov Incomplete derivatization can lead to poor peak shapes, reduced detector response, and inaccurate quantification.

An optimization study would typically involve systematically varying these parameters. For instance, the silylation of (1'E)-Dechloromycorrhizin A could be tested at different temperatures (e.g., 60°C, 75°C, 90°C) and for various durations (e.g., 30 min, 60 min, 120 min). The optimal conditions are identified by comparing the peak area or height of the resulting derivative in the chromatogram, with the largest and most consistent peak indicating the most complete reaction.

For example, a study on lysergic acid amide found that increasing the reaction temperature from 68°C to 75°C was necessary to push the reaction to approximately 95% completion. nih.gov A similar empirical approach would be required for (1'E)-Dechloromycorrhizin A.

Table 1: Hypothetical Optimization of Silylation Reaction for (1'E)-Dechloromycorrhizin A Data is illustrative and intended to demonstrate the optimization process.

| Temperature (°C) | Time (min) | Reagent:Analyte Ratio | Relative Peak Area (%) | Observations |

|---|---|---|---|---|

| 60 | 30 | 2:1 | 75 | Incomplete reaction, tailing peak |

| 60 | 60 | 2:1 | 85 | Improved peak shape |

| 75 | 30 | 2:1 | 92 | Good response |

| 75 | 60 | 2:1 | 99 | Optimal; sharp, symmetrical peak |

| 75 | 60 | 1:1 | 88 | Incomplete reaction due to insufficient reagent |

| 90 | 60 | 2:1 | 97 | Potential for thermal degradation, no significant improvement |

Impact of Derivatization on Compound Volatility and Detector Response

The primary goals of derivatization are to alter the physicochemical properties of the analyte to improve its chromatographic behavior and detectability. jfda-online.com

Volatility: For GC analysis, an analyte must be sufficiently volatile and thermally stable to be vaporized in the injector port without decomposing. nih.gov The polar hydroxyl group in (1'E)-Dechloromycorrhizin A can lead to intermolecular hydrogen bonding, which decreases volatility. gcms.cz By replacing the active hydrogen with a non-polar TMS group, these bonds are eliminated, significantly increasing the volatility of the resulting derivative and allowing it to be analyzed by GC at reasonable temperatures. gcms.cz

Detector Response: Derivatization can substantially enhance the signal produced by a detector. In mass spectrometry (MS), TMS derivatives often produce characteristic and readily identifiable fragmentation patterns, which aids in structural confirmation. jfda-online.com Furthermore, for analytes analyzed via HPLC, derivatization can be used to introduce a chromophore or fluorophore to the molecule, drastically increasing its response with UV-Visible or fluorescence detectors. researchgate.net For instance, while direct analysis of a chlorinated benzofuran (B130515) intermediate by LC-MS proved unsuccessful, a post-column derivatization yielded a derivative amenable to analysis with atmospheric pressure chemical ionization (APCI), enabling the measurement of impurities. nih.gov This highlights how derivatization can make a previously undetectable compound visible to the mass spectrometer.

Validation of Analytical Methods for Reproducibility and Accuracy

Once an analytical method, including sample preparation and derivatization, is developed, it must be validated to ensure it is suitable for its intended purpose. mdpi.com Method validation provides documented evidence that the procedure is reliable, accurate, and reproducible for the quantitative determination of (1'E)-Dechloromycorrhizin A. researchgate.net Key performance characteristics are evaluated according to established guidelines. mdpi.comgavinpublishers.com

Accuracy: This measures the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of (1'E)-Dechloromycorrhizin A standard is added to a blank sample matrix (spiking). The sample is then processed through the entire analytical procedure, and the measured concentration is compared to the known added amount. The acceptable range for accuracy is typically 80-120%. mdpi.com

Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: Assesses the precision between different laboratories, which is crucial for standardizing a method. Precision is typically expressed as the relative standard deviation (RSD) of the measurements.

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.com It is demonstrated by showing that there are no interfering peaks at the retention time of the derivatized (1'E)-Dechloromycorrhizin A.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Table 2: Illustrative Validation Summary for a Hypothetical (1'E)-Dechloromycorrhizin A Method Data is illustrative and represents typical acceptance criteria.

| Validation Parameter | Methodology | Acceptance Criterion | Hypothetical Result |

|---|---|---|---|

| Accuracy (Recovery) | Spiked matrix samples at 3 concentration levels (n=3) | 80 - 120% | 98.5% |

| Precision (Repeatability) | 6 replicates of a mid-concentration standard | RSD ≤ 5% | 2.1% |

| Precision (Intermediate) | Analysis on 2 different days by 2 analysts | RSD ≤ 10% | 4.5% |

| Specificity | Analysis of blank matrix and spiked samples | No interference at analyte retention time | Pass |

| Linearity (R²) | 5-point calibration curve | R² ≥ 0.995 | 0.9991 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | - | 0.5 ng/mL |

Future Research Directions and Translational Perspectives

Discovery of Novel Biosynthetic Pathways and Producing Organisms

The current understanding is that (1'E)-Dechloromycorrhizin A is produced by the ascomycete Lachnum papyraceum. nih.govresearchgate.net However, the genetic blueprint and enzymatic machinery responsible for its synthesis remain unknown. Future research should prioritize the elucidation of its biosynthetic pathway. Modern genomics and metabolomics strategies can be employed to identify the specific polyketide synthase (PKS) or PKS-nonribosomal peptide synthetase (NRPS) gene clusters involved in the formation of its isochromanone core and subsequent tailoring steps. rsc.orgresearchgate.net Techniques like genome mining of L. papyraceum and related fungal species, coupled with transcriptomic analysis under different culture conditions, could reveal the genes responsible for its production. rsc.org

Furthermore, the discovery of this compound from a single fungal species suggests that a wealth of other producers may exist in unexplored ecological niches. Future efforts should involve large-scale screening of diverse microbial libraries, including fungi from unique environments, to identify new organisms that produce (1'E)-Dechloromycorrhizin A or novel, structurally related analogues. routledge.com This exploration could not only secure a more robust supply of the compound but also uncover natural derivatives with potentially enhanced properties.

Expanding the Scope of Biological Activity and Target Identification

The primary reported biological activity of (1'E)-Dechloromycorrhizin A is its nematicidal effect against the free-living nematode Caenorhabditis elegans. nih.gov Its activity against the root-knot nematode Meloidogyne incognita was found to be minimal, highlighting a degree of selectivity. nih.gov A critical future direction is to expand the biological screening of this compound against a broader panel of organisms. This should include agriculturally significant plant-parasitic nematodes, as well as fungal and bacterial pathogens, insect pests, and various human cancer cell lines to explore its potential as a biopesticide or therapeutic agent. mdpi.com

A significant bottleneck in the development of natural products is the identification of their molecular targets. rsc.org For (1'E)-Dechloromycorrhizin A, the specific protein or pathway it perturbs in nematodes is unknown. Advanced chemical proteomics and genetic approaches are needed to pinpoint its mechanism of action. mdpi.com Methodologies such as affinity chromatography using immobilized (1'E)-Dechloromycorrhizin A to pull down binding partners from nematode protein lysates, thermal shift assays, and genetic screening of C. elegans mutant libraries for resistant phenotypes could successfully identify its direct molecular target. bio-rad.commtoz-biolabs.com Identifying the target is a crucial step for understanding its mode of action and for rationally designing more potent analogues. axxam.com

Rational Design and Synthesis of Superior Analogues Based on SAR

The existence of naturally occurring related compounds provides a foundation for understanding the structure-activity relationships (SAR) of the mycorrhizin chemical class. For instance, comparing the activities of (1'E)-Dechloromycorrhizin A with its geometric isomer (1'Z)-dechloromycorrhizin A, the chlorinated mycorrhizin A, and lachnumon (B1674218) derivatives can yield initial insights into the importance of the side-chain geometry and the presence of halogen atoms. nih.govresearchgate.net Studies have already shown that synthetically created bromo-analogues of related mycorrhizins were slightly less active than their chlorinated counterparts, suggesting a key role for the halogen in bioactivity. researchgate.net

Future work should leverage this preliminary SAR data to guide the rational design and synthesis of novel analogues with superior properties. The total synthesis of dechloromycorrhizin A has been achieved, which opens the door for synthetic modifications. acs.org Strategies such as diverted total synthesis could be employed to create a library of analogues by modifying specific functional groups. rsc.org Key modifications could include altering the length and functionality of the side chain, introducing different substituents on the aromatic ring, and modifying the isochromanone core. mdpi.combeilstein-journals.org The goal would be to develop analogues with enhanced potency against target pests, improved selectivity to reduce off-target effects, and better stability for practical application.

| Compound | LD₅₀ (µg/mL) | Reference |

|---|---|---|

| Mycorrhizin A | 1 | nih.gov |

| (1'E)-Dechloromycorrhizin A | 2 | nih.gov |

| (1'Z)-Dechloromycorrhizin A | 2 | nih.gov |

| Lachnumol A | 5 | nih.gov |

| Lachnumon | 25 | nih.gov |

| Chloromycorrhizin A | 100 | nih.gov |

In-depth Ecological Studies of (1'E)-Dechloromycorrhizin A in situ

Understanding the ecological role of a natural product can provide valuable context for its biological activity and potential applications. The nematicidal properties of (1'E)-Dechloromycorrhizin A strongly suggest it plays a defensive role for its producer, Lachnum papyraceum, protecting it from predation by nematodes in its natural habitat of decaying wood and soil.

Future ecological studies should aim to test this hypothesis directly. This would require the development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify the compound in situ. nih.gov Researchers could investigate whether the production of (1'E)-Dechloromycorrhizin A is upregulated in the presence of nematodes through co-culture experiments. Furthermore, field studies could explore the correlation between the population densities of L. papyraceum, nematodes, and the concentration of the compound in environmental samples. Such studies would not only confirm its ecological function but could also provide insights into the natural conditions that favor its production.

Development of High-Throughput Analytical Platforms for Metabolite Screening

The discovery and development of (1'E)-Dechloromycorrhizin A and its analogues would be greatly accelerated by the creation of high-throughput analytical platforms. pnas.org These platforms can be designed for two main purposes: chemical screening to identify producers and biological screening to assess activity.

For chemical screening, automated LC-MS/MS systems could be developed to rapidly analyze thousands of microbial extracts, searching for the specific mass signature of (1'E)-Dechloromycorrhizin A and related, predicted analogues. rsc.org This approach, often part of a metabolomics workflow, can quickly identify promising strains for further investigation.

For biological screening, high-throughput assays are essential. researchgate.net An automated liquid handling and imaging platform could be used to screen microbial extracts or synthetic compounds against C. elegans in microtiter plates, quantifying nematode mortality or paralysis to quickly assess nematicidal activity. nih.govnih.gov Integrating these chemical and biological screening platforms would create a powerful engine for discovering new mycorrhizin-type compounds and rapidly evaluating their potential as leads for new product development.

Q & A

Q. How can novel analytical methods for (1'E)-Dechloromycorrhizin A be validated to meet regulatory standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。